molecular formula C19H21N3O2 B600785 Alcaftadine N-Oxide CAS No. 952649-75-1

Alcaftadine N-Oxide

Cat. No.: B600785
CAS No.: 952649-75-1
M. Wt: 323.4
InChI Key:
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Description

Alcaftadine N-Oxide is a derivative of Alcaftadine, which is an antihistamine used primarily for the prevention of itching associated with allergic conjunctivitis2,1-bbenzazepine-3-carboxaldehyde . This compound is of interest due to its potential pharmacological properties and its role in the study of histamine receptor antagonists.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alcaftadine N-Oxide plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It acts as an antagonist to H1 histamine receptors, inhibiting the release of histamine from mast cells . This interaction is crucial in preventing allergic reactions. Additionally, this compound interacts with various enzymes and proteins involved in immune responses, such as eosinophils, by inhibiting their activation and chemotaxis .

Cellular Effects

This compound influences various cellular processes, particularly in immune cells. It has been shown to reduce the recruitment of eosinophils and stabilize mast cells, thereby preventing the release of inflammatory mediators . This compound also affects cell signaling pathways related to allergic responses, reducing the expression of proteins like E-cadherin, which is involved in cell adhesion and inflammation . Furthermore, this compound impacts gene expression by modulating the transcription of genes associated with inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to H1 histamine receptors, thereby blocking histamine from exerting its effects . This inhibition prevents the downstream signaling that leads to allergic symptoms. Additionally, this compound inhibits the release of histamine from mast cells and decreases the activation of eosinophils . These actions are mediated through its interaction with specific binding sites on these cells, leading to reduced inflammation and allergic responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under neutral, thermal, and photolytic conditions but degrades under acidic, alkaline, and oxidative conditions . Long-term studies have shown that this compound maintains its efficacy in reducing allergic responses over extended periods, although its stability can be compromised under certain stress conditions.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively reduces allergic symptoms without significant adverse effects . At higher doses, there may be toxic effects, including irritation and stinging sensations at the site of administration . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily through non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite . This metabolic pathway involves the conversion of this compound to its carboxylic acid form, which retains its activity in inhibiting histamine release and reducing allergic responses. The involvement of non-CYP450 enzymes suggests a unique metabolic route that differs from many other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to plasma proteins, with approximately 39.2% of this compound and 62.7% of its active metabolite being protein-bound . This binding affects its localization and accumulation in target tissues, ensuring its therapeutic effects are localized to areas of allergic response.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytosol and membrane-bound organelles . Its activity is influenced by its localization, with binding interactions occurring at the plasma membrane and within intracellular vesicles. These interactions are critical for its function in inhibiting histamine release and reducing inflammation. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy.

Preparation Methods

The synthesis of Alcaftadine N-Oxide typically involves the oxidation of Alcaftadine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound.

Industrial production methods for this compound would likely involve similar oxidation processes but on a larger scale, with optimizations for yield and purity. These methods would also include steps for the purification and isolation of the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Alcaftadine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent Alcaftadine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, potentially leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used but can include a range of oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Alcaftadine N-Oxide has several scientific research applications:

Comparison with Similar Compounds

Alcaftadine N-Oxide can be compared with other histamine receptor antagonists, such as:

    Olopatadine: Another antihistamine used for allergic conjunctivitis, which also stabilizes mast cells but has a different chemical structure.

    Ketotifen: An antihistamine with both H1 receptor antagonist and mast cell stabilizing properties, used for similar indications.

    Pheniramine: A first-generation antihistamine with sedative effects, used for a broader range of allergic conditions.

This compound is unique in its specific N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to these other compounds .

Properties

IUPAC Name

11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLRSVNIJHMDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952649-75-1
Record name Alcaftadine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALCAFTADINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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